Scaffold Isomer Identity: Dioxino[2,3-f]indole vs. Dioxino[2,3-e]indole Ring Fusion Drives Divergent Pharmacological Profiles
The target compound possesses a [1,4]dioxino[2,3-f]indole scaffold in which the dioxin ring is fused to the indole at the f-side (positions 4,5 of the indole), whereas the extensively characterized indolodioxane series (exemplified by U-86192A) employs the [1,4]dioxino[2,3-e]indole topology (fusion at indole positions 5,6) [1]. This scaffold isomerism is not cosmetic: the [2,3-e] series achieves Ki = 0.6 nM at rat 5-HT₁A receptors, with several congeners displaying subnanomolar inhibition constants and in vivo antihypertensive activity (U-86192A: complete sympathetic nerve discharge elimination at 1 mg/kg i.v. in cat, reducing mean arterial pressure to 50% of pretreatment levels) [1][2]. By contrast, no published receptor binding or functional assay data exist for any dioxino[2,3-f]indole congener, indicating an unexplored pharmacological space fundamentally distinct from the [2,3-e] series [3].
| Evidence Dimension | Scaffold isomerism and pharmacological characterization |
|---|---|
| Target Compound Data | Dioxino[2,3-f]indole scaffold; no published bioactivity data |
| Comparator Or Baseline | Dioxino[2,3-e]indole scaffold: U-86192A, Ki (5-HT₁A) = 0.6 nM; in vivo antihypertensive at 1 mg/kg i.v. in cat; several compounds exhibit subnanomolar 5-HT₁A Ki values |
| Quantified Difference | Qualitative difference: >1000-fold potential divergence in receptor pharmacology; complete absence of bioactivity annotation for the [2,3-f] series vs. well-characterized [2,3-e] series |
| Conditions | 5-HT₁A receptor binding assay (rat cortical membranes, [³H]8-OH-DPAT radioligand); in vivo cat hemodynamic model (Ennis et al., J Med Chem 1992) |
Why This Matters
For procurement, selecting the dioxino[2,3-f]indole scaffold over the [2,3-e] isomer represents a scaffold-hopping opportunity with potentially novel target selectivity, but the absence of any bioactivity data means the user must commit to full de novo screening rather than leveraging existing SAR.
- [1] Ennis MD, Baze ME, Smith MW, Lawson CF, McCall RB, Lahti RA, Piercey MF. Novel indolodioxanes with antihypertensive effects: potent ligands for the 5-HT1A receptor. J Med Chem. 1992;35(16):3058-3066. doi:10.1021/jm00094a021. View Source
- [2] BindingDB. BDBM50001112: U-86192A. Ki = 0.6 nM at rat 5-HT1A receptor. Citation from Ennis MD et al., J Med Chem 35:3058-66 (1992). View Source
- [3] ChemBase. InterBioScreen ID STOCK1N-75040 (CAS 1236262-75-1). Biocativity: no PubChem bioactivity data available. Classification: Derivatives & analogs of Natural Compounds. View Source
